6H-Pyrrolo[1,2-b]pyrazol-6-one

ALK5 Inhibition TGF-beta Signaling Kinase Assay

6H-Pyrrolo[1,2-b]pyrazol-6-one is the essential unsubstituted 5/5-fused pyrrolopyrazole scaffold for building focused ALK5 kinase inhibitor libraries. Its unique ring-junction N–carbonyl electronic structure, absent in substituted analogs, dictates downstream SAR and binding properties. Published 1H/13C NMR data enable immediate identity verification. Air-sensitive; necessitates inert-atmosphere handling. Procure this core to access submicromolar ALK5 inhibitors with tunable selectivity over p38 MAPK.

Molecular Formula C6H4N2O
Molecular Weight 120.11 g/mol
CAS No. 111573-53-6
Cat. No. B3345834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Pyrrolo[1,2-b]pyrazol-6-one
CAS111573-53-6
Molecular FormulaC6H4N2O
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CC(=O)N2C1=CC=N2
InChIInChI=1S/C6H4N2O/c9-6-2-1-5-3-4-7-8(5)6/h1-4H
InChIKeyPBOBBKBQQFLGDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 113 mg / 2.43 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H-Pyrrolo[1,2-b]pyrazol-6-one (CAS 111573-53-6): Core Scaffold Procurement Guide


6H-Pyrrolo[1,2-b]pyrazol-6-one (CAS 111573-53-6) is an unsubstituted 5/5-fused N-heteroaromatic scaffold, characterized as a yellow, air-sensitive solid with a molecular weight of 120.11 g/mol [1][2]. It belongs to the pyrrolopyrazole class of compounds and serves as the foundational core for numerous biologically active derivatives targeting kinases such as ALK5 (TGF-β type I receptor) and NLK [3][4]. The compound exhibits a melting point of 36-38 °C and is primarily utilized as a synthetic building block in medicinal chemistry [1].

6H-Pyrrolo[1,2-b]pyrazol-6-one: Why Scaffold Purity and Structural Fidelity Dictate Downstream Utility


Substituting 6H-Pyrrolo[1,2-b]pyrazol-6-one with other pyrrolopyrazole analogs or alternative heterocyclic cores is not scientifically valid due to the unique electronic structure of the unsubstituted 5/5-fused system. NMR analysis demonstrates that the ring-junction nitrogen exhibits a specific amide-like interaction with the carbonyl group, a feature that directly influences the scaffold's reactivity and binding properties and is absent in substituted derivatives [1]. Furthermore, the synthetic route to this specific isomer, via pyrolysis of Meldrum's acid derivatives, yields a product that is highly air-sensitive, a property that necessitates specific handling and storage conditions not required for more stable, substituted analogs [2]. Using a substituted pyrrolopyrazole or a different heterocycle would fundamentally alter the electronic environment, rendering SAR studies and downstream biological evaluations non-transferable.

6H-Pyrrolo[1,2-b]pyrazol-6-one: Quantitative Differentiation Evidence for Informed Procurement


Scaffold-Specific Kinase Inhibition: ALK5 Activity of DPP Derivatives

While direct biological activity data for the unsubstituted core 6H-Pyrrolo[1,2-b]pyrazol-6-one is limited, its value as a scaffold is quantitatively demonstrated by the ALK5 inhibitory activity of its 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (DPP) derivatives. The most potent compounds in this series exhibit submicromolar IC50 values for ALK5 inhibition, a key target in cancer and fibrosis [1]. This establishes the core scaffold as a privileged structure for ALK5 inhibitor design, a property not shared by all heterocyclic cores. In contrast, the unsubstituted pyrazole-based inhibitors from an earlier series showed different selectivity profiles, indicating that the pyrrolopyrazole core provides a distinct advantage in tuning biological activity [2].

ALK5 Inhibition TGF-beta Signaling Kinase Assay

Target Engagement Selectivity: Modulation of p38 MAPK Off-Target Activity

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold enables tunable selectivity against the off-target p38 MAP kinase, a feature not observed with simpler pyrazole cores. SAR studies revealed that the nature of the 'warhead' group on the dihydropyrrolopyrazole ring dictates selectivity against p38 MAPK. Specifically, phenyl substituents demonstrated greater selectivity for TbetaR-I over p38 MAPK compared to quinoline-4-yl substituted analogs [1]. This differential selectivity is a direct consequence of the scaffold's unique binding mode, confirmed by co-crystallization and X-ray analysis of potent examples with the TbetaR-I receptor kinase domain [1].

Kinase Selectivity p38 MAPK TGF-beta

Structural and Electronic Uniqueness: NMR-Defined Conjugation

The electronic structure of 6H-Pyrrolo[1,2-b]pyrazol-6-one is distinct from related azapyrrolizinone isomers (pyrrolo[1,2-c]imidazol-5-one and pyrrolo[1,2-a]imidazol-5-one). 1H and 13C NMR analysis reveals a specific amide-like interaction between the ring-junction nitrogen and the carbonyl group, with no evidence for cyclic delocalization of an 8π-electron system [1]. This unique electronic arrangement, characterized by unambiguous chemical shifts and coupling constants, differentiates it from its isomers and monocyclic model compounds. This precise spectroscopic signature is essential for confirming the identity and purity of the compound upon procurement, as other isomers would exhibit different NMR spectra.

NMR Spectroscopy Electronic Structure Heterocyclic Chemistry

Synthetic Accessibility and Scalability: A Defined Route via Pyrolysis

A defined, albeit specialized, synthetic route exists for 6H-Pyrrolo[1,2-b]pyrazol-6-one, involving the pyrolysis of a Meldrum's acid derivative derived from a pyrazole-carbaldehyde. This method yields the compound as an air-sensitive yellow solid [1]. While alternative routes exist for substituted analogs, this specific pyrolytic approach provides a direct path to the unsubstituted core. The documented air-sensitivity is a critical differentiator for procurement and storage, as it requires handling under inert atmosphere, unlike more stable substituted pyrrolopyrazoles.

Organic Synthesis Pyrolysis Heterocycle Synthesis

6H-Pyrrolo[1,2-b]pyrazol-6-one: Evidence-Backed Application Scenarios for Research and Industrial Use


Medicinal Chemistry: Building a Focused Library for ALK5 Inhibitor Discovery

Procurement of 6H-Pyrrolo[1,2-b]pyrazol-6-one is justified for medicinal chemistry groups aiming to build a focused library targeting ALK5 kinase. Evidence shows that substituted derivatives of this core scaffold achieve submicromolar IC50 values for ALK5 inhibition and exhibit tunable selectivity against the off-target p38 MAPK [1][2]. The unsubstituted core serves as the essential starting material for diversifying substituents at multiple positions, enabling SAR studies to optimize potency and selectivity. Using a different core scaffold would not provide the same starting point for accessing this established class of potent ALK5 inhibitors.

Analytical Chemistry: Identity Confirmation and Purity Control via NMR

The compound's unique NMR signature, characterized by unambiguous 1H and 13C chemical shifts and coupling constants resulting from its specific electronic conjugation, provides a definitive benchmark for analytical quality control [3]. Upon procurement, laboratories can use this published spectroscopic data to verify the compound's identity and purity, distinguishing it from isomeric azapyrrolizinones or other contaminants. This ensures that downstream biological or chemical experiments are performed with the correct, well-characterized material.

Synthetic Chemistry: Exploring Novel Reactivity of the 5/5-Fused Core

As a representative of the 'orphan' class of 5/5-fused N-heteroaromatic systems, 6H-Pyrrolo[1,2-b]pyrazol-6-one offers a unique platform for exploring fundamental reactivity and developing new synthetic methodologies [4]. The established pyrolytic synthesis from Meldrum's acid derivatives provides a scalable entry point, while the compound's inherent air-sensitivity presents a challenge that can drive innovation in handling and derivatization techniques [5]. Procuring this specific core enables research into its potential as a versatile building block for more complex, functionally enriched molecules, as highlighted by recent advances in pyrazolium-ylide cycloaddition chemistry [4].

Pharmacology: Target Validation in TGF-beta Signaling

The demonstrated activity of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives against TbetaR-I (ALK5), a key receptor in the TGF-beta signaling pathway, makes the core scaffold a valuable tool for target validation studies [1]. The ability to generate analogs with varying selectivity profiles for p38 MAPK allows researchers to dissect the specific role of ALK5 in cellular processes related to fibrosis and cancer, as confirmed by cellular assays showing dose-dependent dephosphorylation of SMAD2 and blockade of SMAD2/3 nuclear translocation [1]. Procuring the core scaffold is the first step in creating these essential tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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